

Comparative Analysis of BMS-901715 Cross-Reactivity with Related Kinases

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Compound of Interest

Compound Name: BMS-901715

Cat. No.: B11933346

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinase selectivity of **BMS-901715**, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). Due to the limited public availability of a comprehensive kinase panel screening for **BMS-901715**, this document focuses on its primary target and compares its activity with other known AAK1 inhibitors for which cross-reactivity data is available. Understanding the selectivity profile of a kinase inhibitor is crucial for predicting its therapeutic window and potential off-target effects.

Introduction to BMS-901715

BMS-901715 is a small molecule inhibitor targeting Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis. It demonstrates high potency for AAK1 with a reported half-maximal inhibitory concentration (IC₅₀) of 3.3 nM. AAK1 is a member of the Numb-associated kinase (NAK) family, which also includes Cyclin G-associated kinase (GAK), BMP-2 inducible kinase (BIKE), and Mast cell-associated and palmitoylated serine/threonine kinase 1 (MPSK1/STK16). Given the structural similarities within this kinase family, assessing the cross-reactivity of AAK1 inhibitors is a critical aspect of their preclinical evaluation.

Quantitative Comparison of AAK1 Inhibitor Selectivity

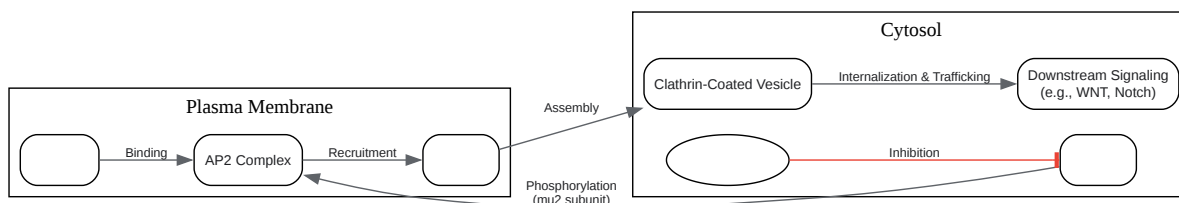
While a broad kinome scan for **BMS-901715** is not publicly available, the following table summarizes the inhibitory activity of **BMS-901715** and other notable AAK1 inhibitors against AAK1 and its closely related kinases. This data is essential for understanding the selectivity profile of these compounds.

Compound	AAK1 IC50/Ki (nM)	BIKE IC50/Ki (nM)	GAK IC50 (nM)	Other Notable Off-Targets (Inhibition >50% at 1μM or Ki/IC50 <1μM)
BMS-901715	3.3 (IC50)	Data not available	Data not available	Data not available
BMS-986176 (LX-9211)	2 (IC50)	Data not available	Data not available	Described as "highly selective"
LP-935509	3.3 (IC50)	14 (IC50)	320 (IC50)	Not specified
SGC-AAK1-1	9.1 (Ki)	17 (Ki)	Data not available	RIOK1, RIOK3, PIP5K1C
TIM-098a	240 (IC50)	Data not available	Data not available	Not specified

Note: IC50 represents the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Ki is the inhibition constant, a measure of the inhibitor's binding affinity. A lower value indicates higher potency.

Signaling Pathways Involving AAK1

AAK1 plays a crucial role in regulating cellular signaling through its involvement in clathrin-mediated endocytosis. This process is fundamental for the internalization of cell surface receptors and, consequently, the modulation of various signaling pathways.



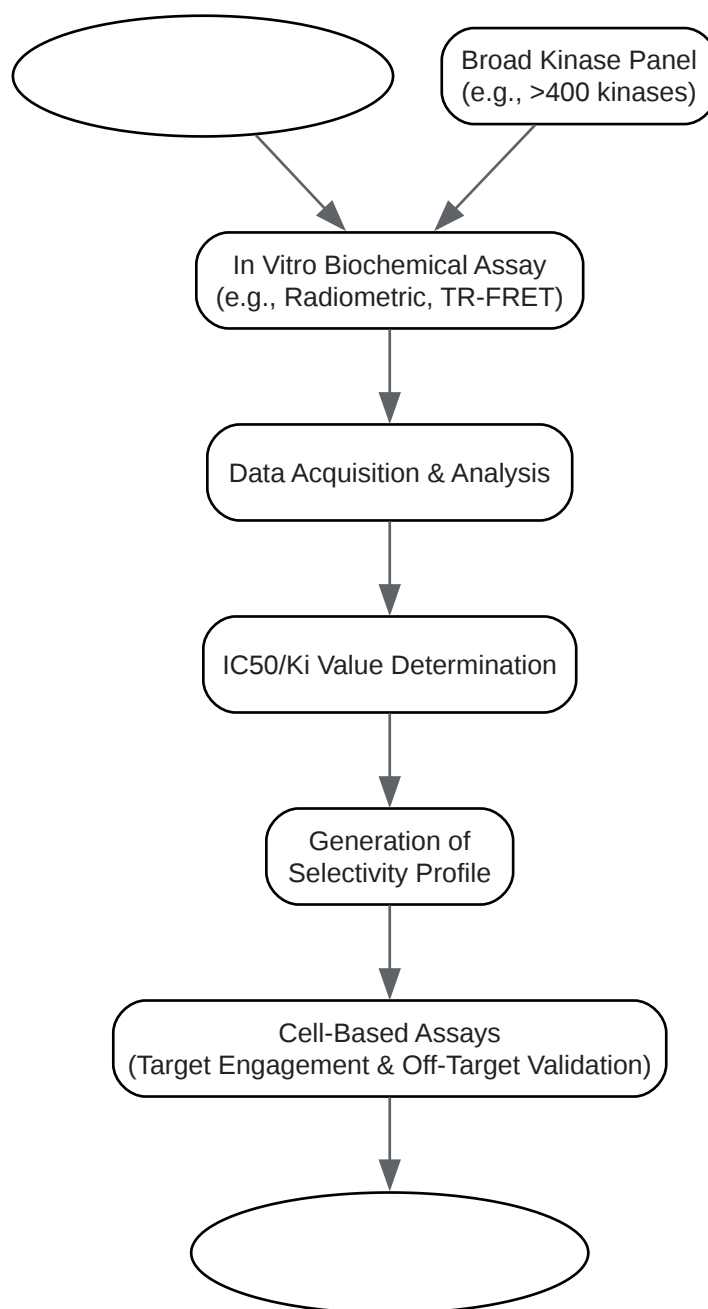
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AAK1's role in clathrin-mediated endocytosis and downstream signaling.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is a critical step in its development. The following outlines a general workflow for assessing the cross-reactivity of a compound like **BMS-901715**.

Experimental Workflow: Kinase Selectivity Profiling



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